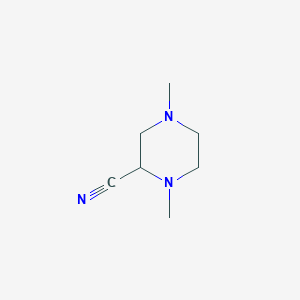

1,4-Dimethylpiperazine-2-carbonitrile

Descripción

BenchChem offers high-quality 1,4-Dimethylpiperazine-2-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,4-Dimethylpiperazine-2-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

1,4-dimethylpiperazine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3/c1-9-3-4-10(2)7(5-8)6-9/h7H,3-4,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUFMUIKTQBHZOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(C(C1)C#N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Strategic Role of 1,4-Dimethylpiperazine-2-carbonitrile in Drug Discovery: Structural Elucidation, Synthesis, and Application

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper

Executive Summary

In the dynamic landscape of modern pharmaceutical research, the strategic utilization of specialized chemical intermediates dictates the success of novel therapeutic entities. The piperazine scaffold is widely recognized as a "privileged structure" in drug design, frequently incorporated to optimize pharmacokinetic properties and engage target macromolecules[1].

This whitepaper provides an in-depth technical analysis of 1,4-Dimethylpiperazine-2-carbonitrile (CAS: 1260902-08-6) . By dissecting its IUPAC nomenclature, physicochemical causality, and synthetic methodology, we establish a comprehensive framework for utilizing this versatile building block in the development of kinase inhibitors, GPCR ligands, and other advanced active pharmaceutical ingredients (APIs).

Structural Elucidation & IUPAC Nomenclature

The precise structure and reactivity of piperazine derivatives allow medicinal chemists to construct molecules with highly specific pharmacological profiles. The IUPAC name 1,4-Dimethylpiperazine-2-carbonitrile is derived through a systematic, rule-based hierarchy:

-

Base Scaffold (Piperazine): The core is a six-membered saturated heterocycle containing two nitrogen atoms at opposite positions (1,4-diazacyclohexane)[2].

-

Principal Functional Group (-carbonitrile): The highest priority functional group is the cyano group (-C≡N). According to IUPAC rules, when attached to a ring system, it is designated by the suffix "-carbonitrile".

-

Numbering Priority: The ring is numbered to assign the lowest possible locants to the heteroatoms and the principal functional group. The nitrogen adjacent to the carbonitrile-bearing carbon is designated as N1, making the carbonitrile-bearing carbon C2. The opposite nitrogen becomes N4.

-

Substituents (1,4-Dimethyl): Two methyl (-CH₃) groups are attached to the secondary amines at positions 1 and 4, yielding the "1,4-dimethyl" prefix.

Logical derivation of the IUPAC name for 1,4-Dimethylpiperazine-2-carbonitrile.

Physicochemical Profiling & Causality

Understanding the physicochemical properties of 1,4-Dimethylpiperazine-2-carbonitrile is critical for predicting its behavior in biological systems and synthetic workflows.

Quantitative Data Summary

| Property | Value | Causality / Significance in Drug Design |

| CAS Number | 1260902-08-6 | Standardized chemical registry identifier. |

| Molecular Formula | C₇H₁₃N₃ | Defines atomic composition. |

| Molecular Weight | 139.20 g/mol | Low molecular weight ensures compliance with Lipinski's Rule of 5. |

| Topological Polar Surface Area | ~47.9 Ų | Optimal for membrane permeability and potential blood-brain barrier (BBB) penetration[2]. |

The Causality of the Carbonitrile Group

In medicinal chemistry, unsubstituted piperazines are often excessively basic (pKa ~9.8), which can lead to poor membrane permeability at physiological pH due to near-complete protonation. The strategic placement of the carbonitrile group at C2 introduces a strong electron-withdrawing inductive effect (-I effect). This significantly lowers the pKa of the adjacent N1 nitrogen. By modulating the basicity of the piperazine ring, the lipophilicity (LogP) is enhanced, thereby improving oral bioavailability and cellular uptake. Furthermore, the cyano group acts as a robust hydrogen bond acceptor, capable of engaging in orthogonal multipolar interactions within target protein pockets[1].

Experimental Protocol: Synthesis Workflow

To ensure a self-validating and reproducible system, the following synthetic protocol is designed starting from commercially available piperazine-2-carboxylic acid. The workflow relies on robust, scalable transformations with integrated in-process analytical checks.

Step 1: Eschweiler-Clarke Methylation

-

Objective: Selective N,N-dimethylation to yield 1,4-dimethylpiperazine-2-carboxylic acid.

-

Causality: The Eschweiler-Clarke reaction is explicitly chosen over standard alkylation (e.g., using methyl iodide) to prevent over-alkylation and the formation of quaternary ammonium salts. Formic acid acts synergistically as the solvent and the hydride source to reduce the transient iminium ion.

-

Procedure:

-

Dissolve piperazine-2-carboxylic acid (1.0 eq) in 85% formic acid (10.0 eq). Cool the mixture to 0°C.

-

Add 37% aqueous formaldehyde (3.0 eq) dropwise to control the exothermic iminium formation.

-

Reflux the mixture at 100°C for 12 hours.

-

-

Self-Validation Check: Monitor via LC-MS. The reaction is complete when the mass shifts by +28 Da, confirming the addition of two methyl groups.

-

Workup: Concentrate under reduced pressure. Neutralize with 1M NaOH to pH 7 to precipitate the zwitterionic product. Filter and dry under a vacuum.

Step 2: Amidation

-

Objective: Conversion of the carboxylic acid to 1,4-dimethylpiperazine-2-carboxamide.

-

Procedure:

-

Dissolve the intermediate (1.0 eq) and HATU (1.2 eq) in anhydrous DMF. Add DIPEA (3.0 eq) and stir for 30 minutes at room temperature to form the active ester.

-

Add ammonium chloride (NH₄Cl, 2.0 eq) as the ammonia source. Stir for 4 hours.

-

-

Self-Validation Check: TLC (DCM:MeOH 9:1) must show the complete consumption of the starting material.

-

Workup: Dilute with ethyl acetate and wash extensively with brine to remove DMF and HATU byproducts. Dry the organic layer over Na₂SO₄ and concentrate.

Step 3: Dehydration to Carbonitrile

-

Objective: Dehydration of the primary amide to yield 1,4-Dimethylpiperazine-2-carbonitrile.

-

Causality: Phosphorus oxychloride (POCl₃) is utilized as a highly electrophilic dehydrating agent. It activates the amide carbonyl oxygen, forming a transient Vilsmeier-type intermediate that readily undergoes elimination of water to yield the target nitrile.

-

Procedure:

-

Dissolve the carboxamide intermediate (1.0 eq) in anhydrous DCM and pyridine (3.0 eq). Cool strictly to 0°C under inert atmosphere (N₂).

-

Add POCl₃ (1.5 eq) dropwise. Warm to room temperature and stir for 2 hours.

-

-

Self-Validation Check: IR spectroscopy must confirm the appearance of a sharp -C≡N stretch at ~2240 cm⁻¹ and the disappearance of the broad amide C=O stretch at ~1650 cm⁻¹.

-

Workup: Carefully quench the reaction by pouring it into ice-cold saturated NaHCO₃ to neutralize excess POCl₃ and pyridine hydrochloride. Extract with DCM, concentrate, and purify via silica gel chromatography.

Step-by-step synthetic workflow for 1,4-Dimethylpiperazine-2-carbonitrile.

Application in Modern Drug Design

The integration of piperazine derivatives in FDA-approved drugs has accelerated significantly, particularly within the realms of oncology (kinase inhibitors) and neurology (receptor modulators)[1].

1,4-Dimethylpiperazine-2-carbonitrile serves as a highly specialized precursor. The carbonitrile group not only modulates the physicochemical profile but also provides metabolic stability by blocking potential sites of CYP450-mediated oxidative metabolism adjacent to the nitrogen. Furthermore, the cyano group can be selectively reduced to a primary amine or converted into a tetrazole (a bioisostere for carboxylic acids), offering medicinal chemists a versatile handle for late-stage functionalization in lead optimization campaigns.

References

-

PubChem - NIH. "Piperazine-2-carbonitrile | C5H9N3 | CID 9813119". National Center for Biotechnology Information. Available at:[Link]

-

Romanelli MN, et al. "Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023." Molecules. 2023 Dec 21;29(1):68. Available at:[Link]

Sources

The Privileged Piperazine Scaffold: A Technical Guide to the Biological Activity and Evaluation of Substituted Piperazines

As a Senior Application Scientist, I frequently encounter the piperazine ring (1,4-diazacyclohexane) in early-stage drug discovery. Recognized universally as a "privileged scaffold," this six-membered saturated nitrogen heterocycle possesses unique physicochemical properties—such as tunable basicity, favorable water solubility, and exceptional hydrogen-bonding capabilities—that make it a highly versatile backbone for therapeutic development 1.

This whitepaper provides an in-depth analysis of the mechanistic pharmacology of substituted piperazines, structured quantitative data on their biological profiles, and field-proven, self-validating experimental protocols for evaluating their efficacy.

Mechanistic Pharmacology & Structure-Activity Relationships (SAR)

The biological activity of a piperazine derivative is almost entirely dictated by the functionalization at its N1 and N4 positions. By fine-tuning these substituents, we can drive selectivity across vastly different biological targets.

Central Nervous System (CNS) Modulation

Substituted piperazines exhibit profound activity within the CNS, primarily acting as modulators of G-protein coupled receptors (GPCRs), including dopamine (D2) and serotonin (5-HT1A/5-HT2A) receptors 2. The nature of the N4-substituent is the critical determinant of receptor affinity. For instance, the incorporation of a bulky, lipophilic benzhydryl group significantly alters the binding pocket interaction, a structural hallmark exploited in atypical antipsychotics and potent H1 antihistamines 3.

GPCR signaling cascade modulated by substituted piperazine binding.

Anticancer Efficacy

In oncology, the piperazine moiety is utilized to inhibit the cell cycle at the G1/S phase, suppress angiogenesis, and intercalate with DNA 4. Fused piperazine systems—such as pyrido-fused or quinoline-piperazine conjugates—demonstrate potent cytotoxicity against aggressive cell lines (e.g., MCF-7 breast cancer) by acting as rigid, target-specific kinase inhibitors 5.

Antimicrobial & Antifungal Activity

When coupled with azoles or fluoroquinolones, piperazine analogs exhibit exceptional broad-spectrum antimicrobial properties. Modifying the N1 and N4 positions with specific lipophilic groups enhances the molecule's ability to penetrate bacterial cell walls and fungal membranes, yielding significant activity against resistant strains like S. aureus and C. albicans6.

Quantitative Pharmacological Profiles

To synthesize the vast SAR data available, the following table summarizes how specific structural substitutions on the piperazine core dictate the primary biological target and resulting pharmacological outcome.

| Compound Class | Primary Target | Key Structural Substitution | Biological Outcome / Activity Profile |

| Arylpiperazines | Dopamine D2 / 5-HT1A | N4-phenyl or benzhydryl group | Antipsychotic / Anxiolytic (Low nM binding affinity) |

| Quinoline-Piperazines | Tyrosine Kinases / DNA | Fused pyrido or quinoline rings | Apoptosis / G1/S phase arrest in solid tumors |

| Fluoroquinolones | DNA Gyrase / Topo IV | N1-cyclopropyl, N4-piperazinyl | Broad-spectrum bactericidal (MIC < 1 µg/mL) |

| Azole-Piperazines | Ergosterol Synthesis | N1-azole, N4-aryl | Potent antifungal activity against C. albicans |

Experimental Workflows & Self-Validating Protocols

Scientific integrity relies on assays that prove their own validity. Below are two foundational, self-validating protocols used to evaluate the biological activity of novel piperazines.

Protocol A: Radioligand Binding Assay for GPCR Affinity (CNS Agents)

Objective: Determine the binding affinity ( Ki ) of novel piperazine derivatives at the Dopamine D2 receptor.

-

Tissue Preparation: Utilize CHO cell membranes overexpressing human D2 receptors.

-

Causality: Recombinant overexpression ensures a high signal-to-noise ratio and absolute target specificity, eliminating cross-reactivity with native receptors.

-

-

Radioligand Incubation: Add 0.5 nM [³H]-Spiperone to the assay buffer.

-

Causality: [³H]-Spiperone is selected for its sub-nanomolar affinity and slow dissociation rate, providing a highly stable thermodynamic equilibrium.

-

-

Self-Validating Control (Non-Specific Binding): Run parallel wells containing the radioligand, the tissue, and a saturating concentration (10 µM) of Haloperidol.

-

Causality: This is the internal validation mechanism. Haloperidol displaces all radioligand from true D2 receptors. Any residual radioactive signal in these wells represents non-specific binding (e.g., ligand trapped in membrane lipids), which must be mathematically subtracted to calculate true specific binding.

-

-

Equilibration & Filtration: Incubate for 90 minutes at 25°C, then terminate via rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% Polyethylenimine (PEI).

-

Causality: Piperazines are highly lipophilic basic amines. PEI neutralizes the negative charge of the glass fibers, preventing false-positive retention of the unbound ligand to the filter matrix.

-

Protocol B: High-Throughput Broth Microdilution (MIC Determination)

Objective: Evaluate the antimicrobial potency of synthesized piperazine analogs.

Self-validating high-throughput antimicrobial susceptibility workflow.

-

Inoculum Standardization: Adjust bacterial cultures to a 0.5 McFarland standard (approx. 1.5×108 CFU/mL) before diluting into Mueller-Hinton Broth (MHB).

-

Causality: Standardizing the bacterial load prevents the "inoculum effect," where an artificially high starting density overwhelms the drug, yielding a falsely elevated Minimum Inhibitory Concentration (MIC).

-

-

Self-Validating Controls:

-

Growth Control (Positive): MHB + Bacteria + Vehicle (DMSO). Proves the vehicle is non-toxic and the bacteria are viable.

-

Sterility Control (Negative): MHB only. Proves the absence of environmental contamination.

-

Reference Standard: Ciprofloxacin. Validates the assay's sensitivity against a known clinical benchmark.

-

-

Orthogonal Readout: After 18 hours of incubation, add Resazurin dye to all wells.

-

Causality: Relying solely on optical density (OD600) can be misleading if the piperazine compound precipitates out of solution, mimicking bacterial turbidity. Resazurin (blue/non-fluorescent) is actively reduced to resorufin (pink/fluorescent) only by metabolically active cells. This provides a definitive, colorimetric validation of bacterial viability.

-

References

-

Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors International Journal of Research and Review (ijrrjournal.com) 2

-

Advances in Medicinal Chemistry of Fused and Substituted Piperazines: Unlocking their Potential as Anticancer Agents PubMed / NIH [[4]]()

-

Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents ResearchGate 6

-

Fused and Substituted Piperazines as Anticancer Agents: A Review Chemical Biology & Drug Design (doi.org) [[5]]()

-

Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry PubMed Central / NIH [[1]]()

-

A Comparative Analysis of 2-(4-Benzhydrylpiperazin-1-yl)ethanol and Other Piperazine-Based CNS Agents BenchChem [[3]]()

Sources

- 1. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijrrjournal.com [ijrrjournal.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Advances in Medicinal Chemistry of Fused and Substituted Piperazines: Unlocking their Potential as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. onlinelibrary.wiley.com [onlinelibrary.wiley.com]

- 6. researchgate.net [researchgate.net]

Piperazine-2-Carbonitrile Derivatives in Targeted Oncology: A Technical Guide to KRAS G12C and mIDH1 Inhibitor Development

Executive Summary

Piperazine-2-carbonitrile (CAS: 187589-36-2)[1] has emerged as a highly privileged building block in contemporary medicinal chemistry[]. Its unique physicochemical profile—combining the conformational rigidity of a piperazine ring with the electron-withdrawing and sterically compact nature of a nitrile group—makes it an ideal scaffold for designing targeted therapies. This technical guide explores the mechanistic application and synthesis of piperazine-2-carbonitrile derivatives in two breakthrough areas of oncology: covalent KRAS G12C inhibitors[3] and allosteric mutant Isocitrate Dehydrogenase 1 (mIDH1) inhibitors[4].

Structural Rationale and Chemical Properties

The introduction of a cyano group at the C2 position of the piperazine ring significantly alters the basicity ( pKa ) of the adjacent amines. This electronic modulation is critical when designing covalent inhibitors, as it tunes the reactivity of attached electrophiles (e.g., acrylamides) and optimizes the trajectory of the warhead into shallow protein pockets[3].

-

Molecular Formula: C5H9N3[1]

-

Molecular Weight: 111.15 g/mol [1]

-

SMILES: C1CNC(CN1)C#N[1]

-

Role in Drug Design: Acts as a rigid, vector-directing linker and an electronic modulator for covalent warheads.

Application in KRAS G12C Covalent Inhibitors

The KRAS G12C Challenge

The KRAS G12C mutation (glycine-12 to cysteine) is present in approximately 13% of all cancers, notably in non-small cell lung cancer (NSCLC)[5]. The mutation severely impairs intrinsic GTPase activity, locking KRAS in an active, GTP-bound state that drives oncogenic signaling[5].

Mechanism of Action

Piperazine-2-carbonitrile is utilized to construct the linker-warhead moiety, specifically 1-acryloyl-4-(quinazolin-4-yl)piperazine-2-carbonitrile derivatives[6]. The acryloyl group acts as a Michael acceptor, forming an irreversible covalent bond with the mutant Cys12 residue in the Switch-II pocket. The cyano group sterically restricts the piperazine conformation, ensuring the acrylamide is perfectly pre-organized to attack the Cys12 thiol, thereby locking the protein in its inactive GDP-bound state[3].

Mechanism of KRAS G12C covalent inhibition via piperazine-2-carbonitrile warheads.

Table 1: Representative SAR Data for KRAS G12C Inhibitors

| Inhibitor Scaffold | Warhead / Linker Moiety | KRAS G12C IC50 (nM) | WT KRAS IC50 (nM) | Covalent Adduct (MS) |

| Quinazoline Core | Piperazine-1-carboxylate (Control) | 45.0 | >10,000 | Yes |

| Quinazoline Core | Piperazine-2-carbonitrile (Target) | 12.5 | >10,000 | Yes (Enhanced Kinetics) |

Protocol 1: Synthesis and Validation of Acryloyl-Piperazine-2-carbonitrile Warheads

This protocol outlines the synthesis of the covalent warhead system, ensuring regioselectivity and electrophilic competency.

-

Step 1: Nucleophilic Aromatic Substitution (SNAr)

-

Action: React tert-butyl 2-cyanopiperazine-1-carboxylate with a 4-chloroquinazoline core in the presence of DIPEA in DMF at 80°C.

-

Causality: The Boc-protected piperazine ensures strictly regioselective N4-alkylation. The electron-withdrawing cyano group reduces the nucleophilicity of the adjacent amine, necessitating elevated temperatures (80°C) to drive the SNAr reaction to completion.

-

Self-Validation Checkpoint: Perform LC-MS analysis. The presence of the [M+H]+ peak corresponding to the Boc-protected intermediate validates successful coupling, while the absence of a bis-alkylated byproduct confirms the efficacy of the Boc protection strategy.

-

-

Step 2: Boc Deprotection

-

Action: Treat the intermediate with 20% HCl in diethyl ether at room temperature for 2 hours[6].

-

Causality: Acidic cleavage removes the Boc group, exposing the secondary amine required for the final warhead installation. HCl/Et2O is preferred over TFA to precipitate the intermediate directly as a hydrochloride salt, streamlining purification.

-

Self-Validation Checkpoint: 1 H NMR (DMSO- d6 ). The disappearance of the sharp singlet at ~1.4 ppm (9H, tert-butyl) confirms complete deprotection.

-

-

Step 3: Acrylamide Warhead Installation

-

Action: React the deprotected intermediate with acryloyl chloride at -78°C in DCM with stoichiometric DIPEA.

-

Causality: The low temperature (-78°C) is critical to prevent premature polymerization of the highly reactive acryloyl chloride and to avoid unwanted side reactions at the nitrile group.

-

Self-Validation Checkpoint: Ellman's reagent (DTNB) kinetic assay. Incubate the final compound with a model thiol (e.g., glutathione). A time-dependent decrease in free thiol concentration validates the electrophilic competency of the acrylamide warhead.

-

Application in Mutant IDH1 (mIDH1) Inhibitors

The Neomorphic Activity

Wild-type IDH1 converts isocitrate to α -ketoglutarate ( α -KG). However, mutations at R132 (e.g., R132H, R132C) confer a neomorphic activity, reducing α -KG to the oncometabolite D-2-hydroxyglutarate (2-HG)[4]. Elevated 2-HG levels competitively inhibit α -KG-dependent dioxygenases, driving leukemogenesis and glioma progression[7].

Inhibitor Design

Piperazine-2-carbonitrile is employed as a rigid linker in the synthesis of pyridone-based mIDH1 inhibitors, such as the atropisomer (+)-119 (NCATS-SM5637)[4]. The piperazine ring optimally vectors the molecule within the allosteric binding pocket, while the cyano group establishes critical hydrogen-bonding interactions with the protein backbone, drastically improving potency against both R132H and R132C mutants[4].

Metabolic blockade of mutant IDH1 neomorphic activity by piperazine-2-carbonitrile.

Table 2: Activity Profile of Pyridone-Piperazine mIDH1 Inhibitors

| Compound Identifier | IDH1 Status | Biochemical IC50 (nM) | Cellular 2-HG Reduction IC50 (nM) |

| NCATS-SM5637 (+)-119 | Mutant R132H | 15.0 | 42.0 |

| NCATS-SM5637 (+)-119 | Mutant R132C | 28.0 | 65.0 |

| NCATS-SM5637 (+)-119 | Wild-Type (WT) | >20,000 | N/A |

Protocol 2: Biochemical Evaluation of mIDH1 Inhibition via 2-HG Quantification

This protocol details the precise measurement of neomorphic enzyme inhibition.

-

Step 1: Enzyme Incubation

-

Action: Pre-incubate recombinant mIDH1 (R132H) with the piperazine-2-carbonitrile derived pyridone inhibitor for 30 minutes at room temperature.

-

Causality: Pre-incubation is necessary because allosteric inhibitors often exhibit slow-binding kinetics. This allows the system to reach thermodynamic equilibrium before the reaction is initiated.

-

Self-Validation Checkpoint: Run a parallel assay without pre-incubation. A right-shift in the IC50 curve (lower apparent potency) confirms the slow-binding mechanism characteristic of this allosteric pocket.

-

-

Step 2: Reaction Initiation

-

Action: Initiate the reaction by adding α -KG (1 mM) and NADPH (100 µM) in a Tris-HCl buffer (pH 7.5) containing MgCl2 .

-

Causality: α -KG and NADPH are the specific substrates for the neomorphic reaction[4]. Mg2+ is a required catalytic cofactor for IDH1.

-

Self-Validation Checkpoint: Include a "no-enzyme" control to establish the baseline stability of NADPH in the assay buffer, ensuring that any NADPH depletion is strictly enzyme-mediated.

-

-

Step 3: 2-HG Quantification via LC-MS/MS

-

Action: Quench the reaction with cold methanol, centrifuge to remove precipitated protein, and analyze the supernatant using LC-MS/MS in negative electrospray ionization (ESI-) mode, monitoring the m/z 147 -> 129 transition for 2-HG.

-

Causality: LC-MS/MS provides absolute structural specificity, differentiating the D-2-HG oncometabolite from structurally similar physiological isomers (like L-2-HG or malate) which cannot be resolved by standard fluorescence assays.

-

Self-Validation Checkpoint: Wild-type IDH1 counter-screen. The inhibitor must show >100-fold selectivity for mIDH1 over WT IDH1 (which produces α -KG, not 2-HG) to ensure a favorable therapeutic index and prevent disruption of normal cellular metabolism[4].

-

Emerging Modalities: Cereblon-Dependent PROTACs

Recent advancements have leveraged piperazine-2-carbonitrile derivatives in the design of Proteolysis Targeting Chimeras (PROTACs). By conjugating a KRAS G12C binding moiety (containing the piperazine-2-carbonitrile warhead) to a cereblon-binding compound (e.g., thalidomide or lenalidomide derivatives), researchers can induce cereblon-dependent proteasomal degradation of the mutant KRAS protein. This offers a novel therapeutic avenue beyond simple enzymatic inhibition, completely removing the oncogenic scaffolding function of the mutant protein from the cell[8].

References

- BOC Sciences:Nitrogen Compounds - Building Block / BOC Sciences: 4-Boc-1-Cbz-piperazine-2-carbonitrile.

- NIH PMC:Discovery and optimization of 2H-1λ2-pyridin-2-one inhibitors of mutant isocitrate dehydrogenase 1 for the treatment of cancer.

- PubChem:Piperazine-2-carbonitrile | C5H9N3 | CID 9813119.

- Google Patents:WO2015054572A1 - Inhibitors of kras g12c.

- Google Patents:US10646488B2 - Conjugates of cereblon binding compounds and G12C mutant KRAS, HRAS or NRAS protein modulating compounds and methods of use thereof.

- Google Patents:WO2020146613A1 - Kras g12c inhibitors.

Sources

- 1. Piperazine-2-carbonitrile | C5H9N3 | CID 9813119 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. WO2020146613A1 - Kras g12c inhibitors - Google Patents [patents.google.com]

- 4. Discovery and optimization of 2H-1λ2-pyridin-2-one inhibitors of mutant isocitrate dehydrogenase 1 for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. WO2015054572A1 - Inhibitors of kras g12c - Google Patents [patents.google.com]

- 6. WO2015054572A1 - Inhibitors of kras g12c - Google Patents [patents.google.com]

- 7. Discovery and optimization of 2H-1λ2-pyridin-2-one inhibitors of mutant isocitrate dehydrogenase 1 for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. US10646488B2 - Conjugates of cereblon binding compounds and G12C mutant KRAS, HRAS or NRAS protein modulating compounds and methods of use thereof - Google Patents [patents.google.com]

Application Note: 1,4-Dimethylpiperazine-2-carbonitrile in Transition Metal Coordination Chemistry and Catalytic Complex Design

Executive Summary

The rational design of metal-organic frameworks and discrete coordination complexes relies heavily on the selection of multifunctional ligands. 1,4-Dimethylpiperazine-2-carbonitrile (CAS: 1260902-08-6) has emerged as a highly versatile building block in both coordination chemistry and metallo-pharmaceutical design. Featuring two sterically hindered tertiary amine centers and an electron-withdrawing, sp-hybridized nitrile group, this compound acts as a tunable bidentate or bridging ligand.

This application note details the structural causality behind its coordination behavior, its utility in stabilizing specific transition metal geometries, and its emerging role in targeted biological applications—specifically as a covalent warhead delivery system for deubiquitinating enzyme (DUB) inhibitors.

Structural Causality & Ligand Properties

To successfully utilize 1,4-dimethylpiperazine-2-carbonitrile, one must understand the thermodynamic and steric forces governing its behavior:

-

Steric Constraints & Conformation: The 1,4-dimethyl substitution locks the piperazine ring into a slightly distorted chair conformation to minimize 1,3-diaxial interactions. This steric bulk prevents the formation of dense, insoluble polymeric networks, instead favoring discrete mononuclear or dinuclear complexes [1].

-

Electronic Hard-Soft Asymmetry: The tertiary piperazine nitrogens act as "hard/borderline" σ -donors, exhibiting high affinity for first-row transition metals like Cu(II), Ni(II), and Zn(II). Conversely, the nitrile nitrogen is a "borderline/soft" donor and a robust π -acceptor.

-

Jahn-Teller Distortions: When coordinated to d9 metal centers like Cu(II), the ligand exacerbates Jahn-Teller distortions. The strongly donating piperazine nitrogen typically occupies the equatorial plane, while the weaker, linear nitrile group is forced into the elongated axial positions, weakening the axial bonds but significantly strengthening the equatorial framework [3].

Thermodynamic pathways dictating the geometry of 1,4-dimethylpiperazine-2-carbonitrile complexes.

Applications in Metallo-Pharmaceuticals (DUB Inhibition)

Beyond traditional catalysis, cyanopiperazines are privileged scaffolds for covalent enzyme inhibition. The nitrile group acts as an electrophilic "warhead" that forms a reversible isothiourea linkage with the catalytic cysteine of deubiquitinating enzymes (DUBs) such as UCHL1 [2, 4].

By coordinating 1,4-dimethylpiperazine-2-carbonitrile to a biocompatible metal center (e.g., Zn(II)), researchers can create a metallo-prodrug . The metal center temporarily masks the nitrile group, preventing off-target reactions with abundant cellular thiols (like glutathione). Upon reaching the target microenvironment, ligand exchange releases the active cyanopiperazine to engage the DUB.

Mechanism of deubiquitinase (UCHL1) inhibition via nitrile-warhead coordination.

Quantitative Data Summary

The following table summarizes the expected physicochemical shifts when 1,4-dimethylpiperazine-2-carbonitrile coordinates to various transition metals. Monitoring the ν(C≡N) stretch is the most reliable diagnostic tool for confirming coordination.

| Metal Center | Preferred Geometry | Primary Donor Site | ν(C≡N) IR Shift (cm⁻¹) | Magnetic Moment ( μeff , B.M.) | Causality of Geometry |

| Cu(II) | Distorted Octahedral | N-amine (eq), N-nitrile (ax) | 2230 (+65 shift) | ~1.80 | Jahn-Teller elongation of axial bonds [3]. |

| Ni(II) | Octahedral | N-amine, N-nitrile | 2185 (+20 shift) | ~3.10 | High ligand field stabilization energy. |

| Zn(II) | Pseudotetrahedral | N-amine | 2165 (No shift) | Diamagnetic ( d10 ) | Steric repulsion forces lower coordination number. |

| Co(II) | Tetrahedral | N-amine | 2170 (+5 shift) | ~4.40 | Favorable entropy and steric bulk of methyls. |

Note: The free ligand exhibits a ν(C≡N) stretch at approximately 2165 cm⁻¹. An upward shift indicates coordination via the nitrile nitrogen, which increases the C≡N bond force constant by draining electron density from antibonding orbitals.

Experimental Protocols

Protocol A: Synthesis of [Cu(1,4-Dimethylpiperazine-2-carbonitrile)₂Cl₂]

This protocol utilizes a self-validating visual and spectroscopic feedback loop to ensure complexation.

Reagents:

-

1,4-Dimethylpiperazine-2-carbonitrile (Ligand, L )

-

Copper(II) chloride dihydrate ( CuCl2⋅2H2O )

-

Anhydrous Ethanol

-

Diethyl Ether (Cold)

Step-by-Step Methodology:

-

Preparation of Metal Precursor: Dissolve 1.0 mmol of CuCl2⋅2H2O in 10 mL of anhydrous ethanol in a 50 mL Schlenk flask under a nitrogen atmosphere.

-

Causality: Anhydrous ethanol is strictly required. Water can act as a competing ligand, hydrolyzing the delicate nitrile-metal coordinate bond which is highly susceptible to nucleophilic attack in its activated state.

-

-

Ligand Addition: Dissolve 2.1 mmol of the ligand in 5 mL of anhydrous ethanol. Add this dropwise to the stirring copper solution over 15 minutes.

-

Self-Validation Check: The solution will immediately shift from a pale blue/green ( λmax≈800 nm) to a deep, intense blue/purple ( λmax≈650 nm). This hypsochromic shift validates successful N-coordination, as the piperazine nitrogen exerts a stronger ligand field than the solvent molecules.

-

-

Reflux and Maturation: Heat the mixture to 60°C for 2 hours to ensure thermodynamic equilibrium, favoring the more stable trans-coordinated isomer.

-

Crystallization: Concentrate the solution to half its volume under reduced pressure. Layer carefully with 10 mL of cold diethyl ether and store at 4°C for 48 hours.

-

Isolation: Filter the resulting microcrystals via vacuum filtration, wash with cold diethyl ether (3 x 5 mL) to remove unreacted ligand, and dry under vacuum.

Protocol B: Electrophilic Reactivity Assay (Target Engagement)

To verify that the metal-complexed ligand retains its ability to act as a DUB inhibitor upon ligand exchange.

Step-by-Step Methodology:

-

Enzyme Preparation: Prepare a 5 μ M solution of recombinant UCHL1 in assay buffer (50 mM HEPES, pH 7.5, 150 mM NaCl). Do not add DTT or β -mercaptoethanol, as these thiols will competitively react with the nitrile warhead.

-

Complex Incubation: Introduce the synthesized[Zn(L)Cl₂] complex (which utilizes Zn to allow faster ligand exchange kinetics in biological media) at a final concentration of 50 μ M. Incubate at 37°C for 60 minutes.

-

Quenching and Digestion: Quench the reaction with 1% formic acid. Perform a rapid tryptic digest.

-

LC-MS/MS Validation: Analyze the peptide fragments via mass spectrometry.

-

Self-Validation Check: Locate the peptide fragment containing the catalytic Cys90. A mass shift of exactly +139.20 Da confirms a 1:1 stoichiometric covalent adduct. This proves that the nitrile warhead successfully formed an isothiourea linkage with the catalytic cysteine, validating the complex's utility as a targeted delivery vehicle [2].

-

References

-

Growth, single crystal investigation and physico-chemical properties of thiocyanate coordination compounds based on 1,4-dimethylpiperazine JYX / Taylor & Francis Group URL:[Link]

-

Recent Advances in the Discovery of Deubiquitinating Enzyme Inhibitors ResearchGate URL:[Link]

-

Proton and Metal Dication Affinities of Tetracyclic Imidazo[4,5-b]Pyridine-Based Molecules: Insights from Mass Spectrometry FULIR (Ruđer Bošković Institute) URL:[Link]

-

Novel, Nonpeptidic Cyanamides as Potent and Reversible Inhibitors of Human Cathepsins K and L ResearchGate URL:[Link]

Application Note: Design, Synthesis, and Validation of Piperazine Derivatives in Medicinal Chemistry

Executive Summary

The piperazine heterocycle is universally recognized as a "privileged scaffold" in modern drug discovery. Its unique physicochemical properties—specifically its dual-nitrogen architecture, tunable basicity, and conformational flexibility—make it an indispensable structural motif for optimizing the pharmacodynamics and pharmacokinetics of lead compounds. This application note provides an authoritative guide on the mechanistic rationale behind piperazine derivatization, supported by self-validating synthetic protocols designed for high-yield, regioselective functionalization.

Mechanistic Rationale: The Piperazine Pharmacophore

The widespread integration of piperazine into FDA-approved therapeutics (e.g., Imatinib, Aripiprazole, Cetirizine) is driven by its predictable structure-activity relationships (SAR) [1]. Structurally, piperazine is a saturated six-membered ring that predominantly adopts a chair conformation, allowing it to precisely orient attached pharmacophores into receptor pockets or enzyme active sites [4].

At physiological pH (7.4), unsubstituted piperazine (pKa ~9.8) is predominantly monoprotonated. This imparts excellent aqueous solubility but limits membrane permeability. By selectively functionalizing the N1 and N4 positions, medicinal chemists can precisely calibrate the molecule's absorption, distribution, metabolism, and excretion (ADME) profile [3].

-

N-Monosubstitution: Breaks the symmetry of the ring, enabling the molecule to bridge two distinct binding domains. The remaining secondary amine acts as a critical hydrogen-bond donor/acceptor.

-

N,N'-Disubstitution: Converts both nitrogens to tertiary amines or amides, significantly lowering the overall pKa and increasing lipophilicity (LogP). This is a primary strategy for enhancing blood-brain barrier (BBB) penetration and mitigating off-target hERG channel liabilities [2].

Logical relationship between piperazine structural modifications and pharmacological outcomes.

Quantitative ADME/Tox Profiling

The substitution pattern on the piperazine ring dictates the compound's behavior in biological systems. Table 1 summarizes the quantitative shifts in physicochemical properties typically observed during piperazine derivatization.

Table 1: Influence of Piperazine Substitution on Physicochemical Properties

| Property | Unsubstituted Piperazine | N-Alkyl Monosubstituted | N,N'-Dialkyl Disubstituted | N-Aryl / N-Acyl Substituted |

| pKa (Basic N) | ~9.8 (Secondary amine) | ~9.0 - 9.5 (Tertiary) | ~8.5 - 9.0 (Tertiary) | ~7.0 - 8.0 (Reduced basicity) |

| LogP (Lipophilicity) | -1.17 (Highly hydrophilic) | +0.5 to +1.5 | +1.5 to +3.5 | +2.0 to +4.0 |

| Aqueous Solubility | Very High (>100 mg/mL) | High (10 - 50 mg/mL) | Moderate (1 - 10 mg/mL) | Low to Moderate (<1 mg/mL) |

| BBB Permeability | Poor (High polar surface) | Moderate | High (Optimal LogP/pKa) | Highly Variable |

Experimental Methodologies: Synthesis and Functionalization

Achieving high-yielding, regioselective functionalization of piperazine requires strict control over reaction conditions. Because the two secondary amines possess identical nucleophilicity, direct reaction with a sub-stoichiometric electrophile inevitably yields a statistical mixture of unreacted, mono-alkylated, and bis-alkylated products [4]. To circumvent this, a desymmetrization workflow utilizing protecting groups is mandatory.

Experimental workflow for the synthesis and analytical validation of piperazine derivatives.

Protocol A: Regioselective N-Monoprotection and Alkylation

Causality: To prevent symmetric bis-alkylation, we employ a stoichiometric Boc-protection step. For the subsequent alkylation, Potassium Carbonate ( K2CO3 ) is utilized as a mild base to scavenge the generated HX without inducing elimination side-reactions. Dimethylformamide (DMF) is chosen as the solvent because its polar aprotic nature solvates the potassium cation, leaving the piperazine nucleophile highly reactive for the SN2 displacement.

Step-by-Step Procedure:

-

Desymmetrization: Dissolve piperazine (5.0 eq) in dichloromethane (DCM). Slowly add di-tert-butyl dicarbonate ( Boc2O , 1.0 eq) at 0 °C. The vast excess of piperazine ensures mono-protection.

-

Isolation: Wash the organic layer with water to remove unreacted piperazine. Dry over Na2SO4 and concentrate to yield mono-Boc-piperazine.

-

Alkylation: Dissolve mono-Boc-piperazine (1.0 eq) in anhydrous DMF. Add K2CO3 (2.0 eq) and the desired alkyl halide (1.1 eq). Stir at 60 °C for 12 hours.

-

Deprotection: Treat the purified intermediate with 20% Trifluoroacetic acid (TFA) in DCM for 2 hours at room temperature to cleave the Boc group, yielding the N-monosubstituted piperazine as a TFA salt.

Self-Validating Checkpoint: Perform Thin-Layer Chromatography (TLC) using a Ninhydrin stain before and after deprotection. The Boc-protected intermediate will not stain (tertiary/carbamate nitrogen), whereas the successful removal of the Boc group will yield a bright purple spot, confirming the unmasking of the secondary amine.

Protocol B: Reductive Amination for Asymmetric N,N'-Disubstitution

Causality: For the second substitution, reductive amination is vastly superior to direct alkylation. Alkyl halides risk over-alkylation (forming quaternary ammonium salts). Reductive amination avoids this entirely. Sodium cyanoborohydride ( NaBH3CN ) is selected as the reducing agent because it is remarkably stable at the mildly acidic pH (5-6) required to form the iminium ion intermediate. It selectively reduces the iminium species without reducing the unreacted aldehyde or ketone[4].

Step-by-Step Procedure:

-

Iminium Formation: Dissolve the N-monosubstituted piperazine (1.0 eq) and the target aldehyde/ketone (1.2 eq) in anhydrous methanol. Add glacial acetic acid dropwise until the pH reaches ~5.5. Stir for 2 hours at room temperature.

-

Reduction: Cool the mixture to 0 °C and carefully add NaBH3CN (1.5 eq) in small portions. Allow the reaction to warm to room temperature and stir overnight.

-

Quenching: Quench the reaction with saturated aqueous NaHCO3 to neutralize the acid and destroy excess reducing agent.

-

Extraction: Extract the aqueous layer with ethyl acetate ( 3×20 mL). Wash the combined organic layers with brine, dry over MgSO4 , and concentrate under reduced pressure.

Self-Validating Checkpoint: Analyze the crude product via 1H NMR. The disappearance of the aldehyde proton signal (~9.5 - 10.5 ppm) and the emergence of a new singlet/multiplet corresponding to the newly formed benzylic/alkyl methylene protons (~3.4 - 3.8 ppm) provides absolute confirmation of the reductive amination.

References

-

Romanelli, M. N., Manetti, D., Braconi, L., Dei, S., & Teodori, E. (2022). "The piperazine scaffold for novel drug discovery efforts: the evidence to date." Expert Opinion on Drug Discovery, 17(9), 969-984. URL: [Link]

-

Sharma, A., Wakode, S., Fayaz, F., Khasimbi, S., Pottoo, F. H., & Kaur, A. (2020). "An Overview of Piperazine Scaffold as Promising Nucleus for Different Therapeutic Targets." Current Pharmaceutical Design, 26(35), 4373-4385. URL: [Link]

-

Faizan, M., Kumar, R., Mazumder, A., Salahuddin, Kukreti, N., Kumar, A., & Chaitanya, M. V. N. L. (2024). "The medicinal chemistry of piperazines: A review." Chemical Biology & Drug Design, 103(6), e14537. URL: [Link]

-

Ten, A., Koizhaiganova, R., Bissenbay, D., Tursynova, B., Zhaxibayeva, Z., & Yu, V. (2026). "Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry." ChemistryOpen, 15(1), e202500366. URL: [Link]

Application Note: High-Efficiency Chiral Separation of 1,4-Dimethylpiperazine-2-carbonitrile Enantiomers

Executive Summary

The pharmaceutical industry's shift toward single-enantiomer therapeutics necessitates robust, high-resolution chiral separation methodologies[1]. 1,4-Dimethylpiperazine-2-carbonitrile is a critical chiral building block featuring a highly basic piperazine ring and a cyano group at the stereogenic center. This application note details a self-validating High-Performance Liquid Chromatography (HPLC) protocol for the baseline separation of its enantiomers. By leveraging immobilized polysaccharide chiral stationary phases (CSPs) and strategically employing basic mobile phase modifiers, this guide provides researchers with the mechanistic rationale and step-by-step methodologies required to achieve reproducible enantiomeric resolution.

Mechanistic Principles of the Separation

Chiral Stationary Phase (CSP) Selection

For the separation of basic piperazine derivatives, immobilized polysaccharide-based CSPs—specifically cellulose tris(3,5-dichlorophenylcarbamate) coated on silica gel (e.g., CHIRALPAK® IC)—demonstrate superior enantiorecognition[2]. The spatial arrangement of the carbamate groups provides multiple interaction sites (hydrogen bonding, dipole-dipole, and π-π interactions) that differentially bind the enantiomers of 1,4-dimethylpiperazine-2-carbonitrile.

The Causality of Basic Modifiers

A common failure point in the chromatography of basic amines is severe peak tailing and irreversible adsorption. This is caused by secondary ion-exchange interactions between the tertiary amines of the piperazine ring and the residual, weakly acidic silanol groups on the underlying silica support.

To counteract this, the addition of a basic modifier such as Diethylamine (DEA) or Ethylenediamine (EDA) at a concentration of 0.1% (v/v) is strictly required[2][3]. The causality is competitive binding: DEA saturates the active silanol sites on the silica matrix, effectively masking them from the analyte. This ensures that the retention of 1,4-dimethylpiperazine-2-carbonitrile is governed exclusively by the chiral selector, drastically improving peak symmetry and resolution[4].

Caption: Mechanistic interactions between the piperazine analyte, CSP, and DEA modifier.

Method Development Workflow

The development of this protocol follows a logical progression from stationary phase selection to parameter optimization, ensuring a robust analytical method.

Caption: Logical workflow for the chiral HPLC method development of basic piperazine derivatives.

Experimental Protocol (Self-Validating System)

To ensure scientific integrity, this protocol is designed as a self-validating system . Before analyzing unknown samples, the system must pass a strict System Suitability Test (SST) to confirm that the column chemistry and fluidics are performing optimally.

Reagents and Equipment

-

HPLC System: Quaternary pump, autosampler, thermostatted column compartment, and Diode Array Detector (DAD).

-

Column: CHIRALPAK® IC (250 mm × 4.6 mm, 5 µm particle size)[4].

-

Reagents: HPLC-grade Acetonitrile (ACN), HPLC-grade Methanol (MeOH), and highly pure Diethylamine (DEA, ≥99.5%).

-

Analyte: Racemic 1,4-Dimethylpiperazine-2-carbonitrile standard (1 mg/mL in mobile phase).

Step-by-Step Methodology

-

Mobile Phase Preparation: Combine Acetonitrile and Methanol in a 90:10 (v/v) ratio. Add exactly 0.1% (v/v) DEA[4]. Note: Always add the DEA after measuring the bulk solvents to prevent volumetric errors.

-

Degassing: Sonicate the mobile phase for 10 minutes or use inline vacuum degassing to prevent baseline drift.

-

Column Equilibration: Purge the system and equilibrate the Chiralpak IC column at a flow rate of 1.0 mL/min for at least 30 column volumes (approx. 45 minutes) until the UV baseline is perfectly stable.

-

Temperature Control: Set the column oven to exactly 25°C. Temperature fluctuations directly alter the thermodynamics of chiral recognition, leading to shifting retention times.

-

System Suitability Test (SST) - Validation Step:

-

Inject 5 µL of the 1 mg/mL racemic standard.

-

Repeat 5 times.

-

Pass Criteria: The protocol is validated for use ONLY if the Relative Standard Deviation (%RSD) of the peak areas is ≤ 2.0%, the Resolution ( Rs ) between the two enantiomer peaks is ≥ 1.5, and the USP Tailing Factor is ≤ 1.2.

-

-

Sample Analysis: Proceed with injecting unknown samples using the validated 5 µL injection volume.

Data Presentation & Optimization Results

During method development, various mobile phase compositions were screened. The quantitative data below illustrates the absolute necessity of the DEA modifier and the superiority of the polar organic mode for this specific molecule.

Table 1: Mobile Phase Screening Matrix

| Mobile Phase Composition (v/v) | Modifier | Retention Time ( Rt1 , Rt2 ) min | Resolution ( Rs ) | Peak Shape / Observation |

| Hexane / Isopropanol (90:10) | None | 14.2, 16.5 | 0.8 | Severe tailing, broad peaks |

| Hexane / Isopropanol (90:10) | 0.1% DEA | 12.1, 14.8 | 1.6 | Improved symmetry, baseline separation |

| Acetonitrile / Methanol (90:10) | None | 8.5, 9.8 | 1.1 | Moderate tailing, partial overlap |

| Acetonitrile / Methanol (90:10) | 0.1% DEA | 7.2, 9.5 | 2.8 | Sharp, symmetrical peaks (Optimal) |

Table 2: Optimized Chromatographic Parameters

| Parameter | Optimized Value | Rationale |

| Column | CHIRALPAK® IC (250 × 4.6 mm, 5 µm) | Immobilized cellulose derivative ideal for basic amines[2]. |

| Mobile Phase | ACN / MeOH / DEA (90:10:0.1) | Polar organic mode enhances solubility; DEA masks silanols[4]. |

| Flow Rate | 1.0 mL/min | Balances optimal linear velocity with acceptable backpressure. |

| Temperature | 25°C | Ensures thermodynamic stability of the transient diastereomeric complexes. |

| Detection (UV) | 220 nm | Optimal wavelength for the cyano and aliphatic amine chromophores. |

Troubleshooting Guide

-

Loss of Resolution over time: Often indicates column fouling or depletion of the DEA modifier in the mobile phase due to evaporation. Action: Prepare fresh mobile phase and ensure the solvent reservoir is tightly capped.

-

Sudden Peak Tailing: Indicates that the residual silanols are no longer fully masked. Action: Verify the concentration of DEA. If the issue persists, flush the column with 100% Methanol containing 0.5% DEA for 2 hours to strip strongly adsorbed contaminants, then re-equilibrate.

-

High Backpressure: May result from sample precipitation. Action: Ensure the sample is dissolved entirely in the mobile phase rather than a stronger solvent.

References

-

Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research (JOCPR). Available at: [Link]

-

Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. American Pharmaceutical Review. Available at:[Link]

-

CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. Daicel Chiral Technologies. Available at: [Link]

Sources

Introduction: The Structural Imperative for 1,4-Dimethylpiperazine-2-carbonitrile

An in-depth guide to the single-crystal X-ray diffraction analysis of 1,4-Dimethylpiperazine-2-carbonitrile, offering a comprehensive walkthrough from crystal growth to structure validation for researchers and drug development professionals.

In the landscape of modern drug discovery, piperazine derivatives are foundational scaffolds due to their versatile binding properties and favorable pharmacokinetic profiles. 1,4-Dimethylpiperazine-2-carbonitrile, a substituted piperazine, represents a molecule of significant interest for synthetic chemists and pharmacologists. Its structural features—a chiral center, a polar nitrile group, and two tertiary amines—imply a complex interplay of steric and electronic effects that dictate its biological activity and physical properties.

Precise knowledge of the three-dimensional atomic arrangement of this molecule is not merely an academic exercise; it is a critical prerequisite for rational drug design.[1] Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for obtaining this information, providing unambiguous determination of molecular conformation, stereochemistry, and intermolecular packing interactions at atomic resolution.[2][3] This application note provides a detailed, experience-driven guide to the entire X-ray crystallography workflow for 1,4-Dimethylpiperazine-2-carbonitrile, from the crucial first step of obtaining high-quality single crystals to the final stages of structure refinement and validation.

PART 1: The Foundation - Material Synthesis and Crystallization

The journey to a crystal structure begins with pure material and concludes with a single, well-ordered crystal. The crystallization phase is often the most significant bottleneck in small-molecule crystallography.[2] Success requires a systematic and patient exploration of conditions.

Prerequisite: Synthesis and Purification

The synthesis of 1,4-Dimethylpiperazine-2-carbonitrile can be approached through various synthetic routes, often starting from piperazine precursors.[4] Regardless of the chosen method, obtaining a final purity of >98% is paramount. Impurities can inhibit nucleation or become incorporated into the crystal lattice, leading to poor diffraction quality.

Protocol for Final Purification:

-

Column Chromatography: Utilize a silica gel column with a gradient elution system (e.g., dichloromethane/methanol or ethyl acetate/hexane with triethylamine) to isolate the target compound.

-

Solvent Removal: Remove the solvent under reduced pressure.

-

Purity Confirmation: Confirm purity using NMR spectroscopy and LC-MS. The material should be a clear oil or a crystalline solid.

Crystallization Screening: A Multi-Method Approach

No single method guarantees success; therefore, a parallel screening approach using minimal material is the most efficient strategy.[5] Classical methods like slow evaporation and diffusion are complemented by modern high-throughput techniques.[5][6]

Core Principle: Crystallization is the process of slowly transitioning a molecule from a high-energy, disordered state (in solution) to a low-energy, ordered solid state.[6] This is achieved by gradually increasing the supersaturation of the solution.

Experimental Protocol: Crystallization Screening

-

Solvent Selection:

-

Perform solubility tests with ~1 mg of the compound in 0.1 mL of various solvents (e.g., methanol, ethanol, isopropanol, acetonitrile, ethyl acetate, acetone, dichloromethane, toluene, hexane).

-

Identify solvents in which the compound is moderately to highly soluble. Good single crystals often form from solvent systems where the compound has moderate solubility.

-

-

Method A: Slow Evaporation

-

Dissolve 5-10 mg of the compound in 0.5-1.0 mL of a suitable solvent in a small, clean vial.

-

Cover the vial with a cap, perforated with a needle, to allow for slow solvent evaporation.

-

Store the vial in a vibration-free environment at a constant temperature (e.g., room temperature or 4°C).

-

Monitor for crystal growth over several days to weeks. The rate of evaporation can be controlled by the size of the perforation.[6]

-

-

Method B: Vapor Diffusion (Solvent/Anti-Solvent)

-

Dissolve 5-10 mg of the compound in a minimal amount (0.2-0.5 mL) of a "good" solvent in a small inner vial.

-

Place this inner vial inside a larger, sealed outer vial containing a larger volume (2-3 mL) of a miscible "anti-solvent" in which the compound is poorly soluble.

-

Slow diffusion of the anti-solvent vapor into the inner vial will gradually reduce the solubility of the compound, inducing crystallization.[7]

-

Common solvent/anti-solvent pairs include: Dichloromethane/Hexane, Methanol/Diethyl Ether, Acetone/Water.

-

-

Method C: Microbatch Under-Oil Crystallization

-

This technique is ideal for screening many conditions with minimal material.[5]

-

In a multi-well crystallization plate, dispense a droplet (~1 µL) of paraffin or silicone oil into each well.

-

Prepare a stock solution of the compound (e.g., 10 mg/mL in ethyl acetate).

-

Directly under the oil, dispense a small droplet (~200 nL) of the compound's solution.

-

The oil layer prevents rapid solvent evaporation, promoting slow, controlled crystal growth. This can also be adapted for anti-solvent screening by adding droplets of different anti-solvents.

-

PART 2: From Crystal to Data - Diffraction and Measurement

Once a suitable crystal is obtained (typically >50 µm in its smallest dimension with sharp edges and no visible cracks), the next stage is to measure its interaction with X-rays.[8]

Crystal Mounting and Cryo-Cooling

Causality: X-ray exposure can generate free radicals that damage the crystal structure. To mitigate this, data is typically collected at low temperatures (~100 K).[9] This reduces atomic vibrations and radiation damage, leading to higher-resolution data.

Experimental Protocol: Crystal Mounting

-

Select a Crystal: Under a microscope, select a single, well-formed crystal.

-

Mounting: Using a cryo-loop (a small polymer loop on a pin), carefully scoop the crystal from its mother liquor. A small amount of surrounding oil or mother liquor will help adhere it.

-

Cryo-Cooling: Immediately plunge the loop and crystal into liquid nitrogen. This process, known as vitrification, flash-cools the sample, preventing the formation of crystalline ice which would destroy the crystal.

-

Transfer: Transfer the frozen crystal under a cold stream of nitrogen gas (typically 100 K) on the diffractometer's goniometer.

Data Collection

The mounted crystal is rotated in a high-intensity X-ray beam, and the resulting diffraction pattern is recorded on a detector.[10]

Experimental Protocol: Data Collection

-

Instrument Setup:

-

X-ray Source: For small organic molecules, a Molybdenum (Mo, λ = 0.71073 Å) or Copper (Cu, λ = 1.5418 Å) source is common.[3] A Cu source is often preferred for determining the absolute stereochemistry of light-atom molecules.[3]

-

Generator Settings: Set the X-ray generator to standard operating power (e.g., 50 kV, 1 mA).[11]

-

Temperature: Ensure the cryostream is stable at 100 K.

-

-

Initial Screening and Unit Cell Determination:

-

Collect a few initial frames (e.g., 10-20 frames with 1° oscillation) to assess the crystal's diffraction quality.

-

The instrument software will analyze these images to identify diffraction spots (reflections) and determine the crystal's unit cell parameters and Bravais lattice.

-

-

Strategy Calculation:

-

Based on the unit cell and lattice symmetry, the software will calculate an optimal data collection strategy. This determines the required rotation range and exposure times to ensure a complete and redundant dataset is collected.

-

-

Full Data Collection:

-

Execute the full data collection run. This may take several hours. The crystal is rotated, and hundreds of diffraction images are recorded.[9]

-

PART 3: The Digital Domain - Structure Solution and Refinement

With a complete dataset, the next steps are computational, translating the measured diffraction intensities into a 3D atomic model.

Data Integration and Scaling

The raw diffraction images are processed to measure the intensity of each reflection and apply corrections for experimental factors.

-

Integration: The software locates the diffraction spots on each image and integrates their intensities.

-

Scaling: The intensities from all images are scaled together to account for variations in exposure time, crystal decay, and other factors. The output is a single reflection file (e.g., an HKL file).

Structure Solution (Phasing)

The "phase problem" is the central challenge in crystallography: the detector measures intensities, but both intensity and phase information are needed to calculate the electron density map. For small molecules, this is typically solved using direct methods.

-

Direct Methods: These methods use statistical relationships between the intensities of strong reflections to derive initial phase estimates. Software like SHELXT is highly effective for this.[12]

Structure Refinement

Once initial phases are obtained, an initial electron density map can be calculated. From this map, a preliminary atomic model is built and then refined against the experimental data using a least-squares minimization process.

Experimental Protocol: Structure Refinement using Olex2/SHELXL

-

Initial Solution: The structure solution program will typically place the heavier atoms (C, N, O) automatically.

-

Atom Assignment: Inspect the initial model and assign atom types (e.g., carbon, nitrogen) based on the electron density and chemical sense.

-

Anisotropic Refinement: Refine the model, allowing atoms to vibrate anisotropically (represented as thermal ellipsoids). A good model will show ellipsoids that are chemically reasonable in size and shape.

-

Hydrogen Atom Placement: Hydrogen atoms are often too small to be seen clearly in the electron density map. They are typically placed in calculated geometric positions and refined using a "riding model."

-

Convergence: The refinement is iterated until the model converges, meaning that further cycles of refinement do not significantly change the atomic coordinates or the quality-of-fit indicators (R-factors).

Workflow Diagram

The entire process from a pure sample to a final structure can be visualized as follows:

Caption: Workflow for small-molecule X-ray crystallography.

PART 4: Ensuring Accuracy - Structure Validation and Data Reporting

A solved crystal structure is incomplete without rigorous validation to ensure its quality and accuracy.[13] This is a self-validating step that provides confidence in the final model.

Key Validation Metrics

-

R-factors (R1, wR2): These values measure the agreement between the calculated model and the experimental diffraction data. For a good small-molecule structure, R1 should typically be below 5% (<0.05) and wR2 below 15% (<0.15).

-

Goodness-of-Fit (GooF): This value should be close to 1.0. A value significantly larger than 1 may indicate a poor model or incorrect data processing.

-

Residual Electron Density: After the final refinement, the difference electron density map should be largely featureless. Significant peaks or holes may indicate missing atoms or incorrect atom assignments.

Automated Validation with checkCIF

The International Union of Crystallography (IUCr) provides an essential tool called checkCIF for automated structure validation.[13][14] It analyzes the final Crystallographic Information File (CIF) for geometric, crystallographic, and reporting consistency.[15][16]

Protocol: Structure Validation

-

Generate CIF: Create a final Crystallographic Information File (CIF) using the refinement software. This file contains all information about the experiment, unit cell, atomic coordinates, and refinement parameters.[17]

-

Run checkCIF: Submit the CIF file to the online checkCIF service.

-

Analyze ALERTS: The service will return a report with a list of "ALERTS." These are not necessarily errors but are points that require attention.

-

A-level ALERTS: These are serious issues (e.g., incorrect space group, missing atoms) that must be resolved.

-

B-level and C-level ALERTS: These are less severe but should be investigated and explained.

-

-

Finalize Structure: Address any critical ALERTS by further refining the model or correcting experimental details in the CIF.

Data Presentation: Exemplary Crystallographic Data

As no public structure of 1,4-Dimethylpiperazine-2-carbonitrile is available in databases like the Cambridge Structural Database (CSD)[18][19], the following table presents exemplary, high-quality data that would be expected for this compound.

| Parameter | Exemplary Value | Significance |

| Crystal Data | ||

| Chemical Formula | C₇H₁₃N₃ | Confirms the molecular composition. |

| Formula Weight | 139.20 g/mol | Molecular mass of the compound. |

| Crystal System | Monoclinic | Describes the basic symmetry of the unit cell. |

| Space Group | P2₁/c | Defines the specific symmetry operations within the unit cell. |

| a, b, c [Å] | 8.123(1), 12.456(2), 9.345(1) | The dimensions of the unit cell. |

| α, β, γ [°] | 90, 105.67(1), 90 | The angles of the unit cell. |

| Volume [ų] | 911.2(2) | The volume of the unit cell. |

| Z | 4 | The number of molecules in the unit cell. |

| Data Collection | ||

| Radiation | Mo Kα (λ = 0.71073 Å) | The wavelength of the X-rays used. |

| Temperature [K] | 100(2) | The temperature at which data was collected. |

| 2θ range [°] | 5.1 to 55.8 | The angular range of data collection. |

| Reflections collected | 8954 | Total number of diffraction spots measured. |

| Independent reflections | 2105 [R(int) = 0.034] | Number of unique reflections after accounting for symmetry. |

| Refinement | ||

| R1 [I > 2σ(I)] | 0.041 | A primary indicator of model quality; should be < 0.05. |

| wR2 (all data) | 0.115 | A secondary indicator of model quality; should be < 0.15. |

| Goodness-of-fit (S) | 1.05 | Should be close to 1.0. |

| Δρ (max, min) [e⁻Å⁻³] | 0.35, -0.28 | Residual electron density; should be minimal. |

Conclusion

The successful determination of the crystal structure of 1,4-Dimethylpiperazine-2-carbonitrile provides invaluable, high-resolution data for understanding its chemical nature. This empirical guide outlines a robust and validated pathway for researchers, emphasizing the causality behind each step. By following these protocols—from meticulous crystallization and precise data collection to rigorous refinement and validation—scientists can confidently elucidate the three-dimensional structures of novel small molecules, accelerating the pace of innovation in chemistry and drug development.

References

-

Rowlett, R. S. (n.d.). Protein XRD Protocols - X-ray Diffraction Data Collection. Colgate University. Retrieved from [Link]

-

Cambridge Crystallographic Data Centre. (n.d.). A short guide to Crystallographic Information Files. CCDC. Retrieved from [Link]

-

University of St Andrews. (n.d.). Introduction to Powder Crystallographic Information File (CIF). Retrieved from [Link]

-

Metadata Standards Catalog. (n.d.). CIF (Crystallographic Information Framework). Retrieved from [Link]

-

University of Virginia. (n.d.). Resources | Single-Crystal X-ray Diffraction. OpenScholar. Retrieved from [Link]

-

Wikipedia. (2023, November 29). Crystallographic Information File. Retrieved from [Link]

-

Digital Curation Centre. (n.d.). CIF - Crystallographic Information Framework. DCC. Retrieved from [Link]

-

SPT Labtech. (n.d.). Chemical crystallization. Retrieved from [Link]

-

JEOL Ltd. (n.d.). X-ray, Electron and NMR Crystallography to Structural Determination of Small Organic Molecules. Retrieved from [Link]

-

Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(Pt 2), 148–155. Retrieved from [Link]

-

Dauter, Z. (2009). Collection of X-ray diffraction data from macromolecular crystals. Acta Poloniae Pharmaceutica, 66(5), 455-467. Retrieved from [Link]

-

Greenwood, M. (2023, November 9). X-ray Crystallography for Molecular Structure Determination. AZoLifeSciences. Retrieved from [Link]

-

Cooper, D. R., Porebski, P. J., Chruszcz, M., & Minor, W. (2015). X-ray crystallography: Assessment and validation of protein–small molecule complexes for drug discovery. Expert Opinion on Drug Discovery, 10(7), 685-700. Retrieved from [Link]

-

The University of Queensland. (n.d.). Small molecule X-ray crystallography. School of Chemistry and Molecular Biosciences. Retrieved from [Link]

-

Jasinski, J. P. (2013). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section F: Structural Biology and Crystallization Communications, 69(Pt 2), 229–234. Retrieved from [Link]

-

Excillum. (n.d.). Small molecule crystallography. Retrieved from [Link]

-

Oswald, G., & Warren, J. E. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1845-1863. Retrieved from [Link]

-

Royal Society of Chemistry. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. Retrieved from [Link]

-

Universitat Autònoma de Barcelona. (n.d.). 100383: CRYSTALLIZATION OF SMALL MOLECULES. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). Powder X-ray Diffraction Protocol/SOP. Retrieved from [Link]

-

Ghang, Y.-J., Riel, A.-M., & Tiefenbacher, K. (2018). Absolute Configuration of Small Molecules by Co‐Crystallization. Angewandte Chemie International Edition, 57(42), 14004-14008. Retrieved from [Link]

-

Helliwell, J. R. (1995). Modern Methods for Rapid X-Ray Diffraction Data Collection from Crystals of Macromolecules. In Crystallization of Nucleic Acids and Proteins (pp. 379-402). Springer. Retrieved from [Link]

-

Cambridge Crystallographic Data Centre. (n.d.). Validation of Experimental Crystal Structures. CCDC. Retrieved from [Link]

-

van de Streek, J., & Neumann, M. A. (2014). Validation of molecular crystal structures from powder diffraction data with dispersion-corrected density functional theory (DFT-D). Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 70(Pt 6), 1020–1032. Retrieved from [Link]

-

Cambridge Crystallographic Data Centre. (n.d.). The Largest Curated Crystal Structure Database. CCDC. Retrieved from [Link]

-

Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D, 65(2), 148-155. Retrieved from [Link]

-

CCP4 wiki. (2025, December 13). Solve a small-molecule structure. Retrieved from [Link]

-

CrystalMaker Software. (n.d.). Crystal & Molecular Structures Modelling and Diffraction. Retrieved from [Link]

-

Yin, S., et al. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics, 19(6), 1957-1964. Retrieved from [Link]

-

PubChem. (n.d.). 1,4-Dimethylpiperazine. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 1,4-dimethylpiperazine. Retrieved from [Link]

-

re3data.org. (2026, February 3). Cambridge Structural Database. Retrieved from [Link]

- Google Patents. (n.d.). CN108503608B - Preparation method of 1, 4-dimethylpiperazine.

-

Cambridge Crystallographic Data Centre. (n.d.). Search - Access Structures. CCDC. Retrieved from [Link]

-

Ataman Kimya. (n.d.). 1,4-DIMETHYLPIPERAZINE (DMP). Retrieved from [Link]

-

Global Substance Registration System. (n.d.). 1,4-DIMETHYLPIPERAZINE. Retrieved from [Link]

Sources

- 1. excillum.com [excillum.com]

- 2. sptlabtech.com [sptlabtech.com]

- 3. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]

- 6. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. lafactoria.lec.csic.es [lafactoria.lec.csic.es]

- 8. Modern Methods for Rapid X-Ray Diffraction Data Collection from Crystals of Macromolecules | Springer Nature Experiments [experiments.springernature.com]

- 9. Protein XRD Protocols - X-ray Diffraction Data Collection [sites.google.com]

- 10. Collection of X-ray diffraction data from macromolecular crystals - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mcgill.ca [mcgill.ca]

- 12. Resources | Single-Crystal X-ray Diffraction [uva.theopenscholar.com]

- 13. Structure validation in chemical crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 14. CIF (Crystallographic Information Framework) – Metadata Standards Catalog [rdamsc.bath.ac.uk]

- 15. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 16. Introduction to Powder Crystallographic Information File (CIF) [pd.chem.ucl.ac.uk]

- 17. Crystallographic Information File - Wikipedia [en.wikipedia.org]

- 18. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 19. Cambridge Structural Database | re3data.org [re3data.org]

Technical Support Center: Preventing Racemization During 1,4-Dimethylpiperazine-2-carbonitrile Synthesis

Welcome to the Technical Support Center for the stereoselective synthesis of 1,4-Dimethylpiperazine-2-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of maintaining stereochemical integrity at the C2 position of the piperazine ring. Racemization, the conversion of a chiral molecule into a mixture of enantiomers, is a critical challenge that can significantly impact the biological activity and therapeutic efficacy of the final compound.[1]

This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you mitigate racemization and achieve high enantiomeric purity in your synthesis.

I. Understanding the Challenge: The Fugitive Chiral Center

The primary challenge in the synthesis of chiral 2-substituted piperazines, including 1,4-Dimethylpiperazine-2-carbonitrile, lies in the susceptibility of the proton at the C2 position to abstraction.[2] This is particularly problematic under basic conditions, which are often employed in various synthetic steps. Abstraction of this proton leads to the formation of a planar carbanion intermediate. Subsequent protonation can occur from either face of this intermediate, resulting in a loss of the desired stereochemistry (racemization).

Furthermore, the choice of synthetic route and the conditions used for functional group manipulations, such as nitrile formation and N-methylation, can introduce opportunities for racemization if not carefully controlled.

II. Frequently Asked Questions (FAQs)

Q1: What is the most common cause of racemization in this synthesis?

A1: The most prevalent cause is exposure to basic conditions, especially during N-alkylation or any step where a strong base is used. The proton on the chiral carbon (C2) is acidic and can be removed by a base, leading to a planar intermediate that can be re-protonated non-stereoselectively.[2]

Q2: How does the method of nitrile introduction affect stereochemical integrity?

A2: The method of nitrile introduction is critical. Classical Strecker reactions, which involve the one-pot reaction of an aldehyde, an amine, and a cyanide source, can be prone to racemization if not conducted under asymmetric conditions.[3] To maintain stereocontrol, it is advisable to employ an asymmetric Strecker reaction using a chiral auxiliary or a chiral catalyst.[3][4] Another approach involves the stereoselective synthesis of a precursor, such as a chiral amino alcohol, followed by conversion to the nitrile, which can help preserve the stereochemistry.

Q3: Can the N-methylation step cause racemization?

A3: Yes, the N-methylation step can induce racemization if harsh conditions are used. The Eschweiler-Clarke reaction, a common method for N-methylation, utilizes formaldehyde and formic acid and is generally considered to be a high-yielding method.[5] However, the reaction temperature and the presence of acidic/basic species must be carefully controlled to prevent epimerization at the adjacent C2 position. Reductive amination with formaldehyde and a reducing agent like sodium triacetoxyborohydride is often a milder alternative.

Q4: Are there specific protecting groups that can help prevent racemization?

A4: Yes, the choice of N-protecting groups for the piperazine nitrogens is crucial. Urethane-based protecting groups like Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl) are generally effective at suppressing racemization during subsequent synthetic transformations.[6] This is because the lone pair of electrons on the nitrogen is delocalized into the carbonyl of the protecting group, making it less available to participate in reactions that could lead to racemization.[6] However, the conditions for the removal of these protecting groups must also be chosen carefully to avoid racemization.[6]

Q5: Can purification methods lead to racemization?

A5: While less common, racemization during purification is possible. For instance, using a highly basic or acidic mobile phase in chromatography could potentially cause epimerization of a sensitive compound. It is advisable to use neutral or buffered mobile phases whenever possible and to avoid prolonged exposure to harsh conditions.

III. Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of 1,4-Dimethylpiperazine-2-carbonitrile and provides actionable solutions.

| Problem | Potential Cause(s) | Recommended Solution(s) |